1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
The compound 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid features a triazole core substituted at the 5-position with a trifluoromethyl group and at the 1-position with a Boc-protected piperidin-4-yl moiety. The Boc group serves as a protective strategy for the piperidine nitrogen, enabling selective functionalization .
Properties
Molecular Formula |
C14H19F3N4O4 |
|---|---|
Molecular Weight |
364.32 g/mol |
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-5-(trifluoromethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C14H19F3N4O4/c1-13(2,3)25-12(24)20-6-4-8(5-7-20)21-10(14(15,16)17)9(11(22)23)18-19-21/h8H,4-7H2,1-3H3,(H,22,23) |
InChI Key |
AKCKTRGTWQHJAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C(=C(N=N2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Piperidin-4-yl Amine
The tert-butoxycarbonyl (Boc) group is universally employed to protect the piperidin-4-yl amine during synthesis, ensuring stability during subsequent reactions. The protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions.
Procedure :
- Piperidin-4-amine (1.0 equiv) is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C.
- Boc₂O (1.1 equiv) is added dropwise, followed by triethylamine (1.2 equiv) as a base.
- The reaction proceeds at room temperature for 12–16 hours, yielding N-Boc-piperidin-4-amine with >95% purity after aqueous workup.
Key Considerations :
- Solvent polarity influences reaction rate, with DCM preferred for faster kinetics.
- Excess Boc₂O ensures complete protection, critical for downstream triazole formation.
Triazole Ring Formation via Huisgen Cycloaddition
The 1,2,3-triazole core is constructed via CuAAC, leveraging the reaction between an alkyne and azide. For this compound, the alkyne component is derived from the Boc-protected piperidine, while the azide incorporates the trifluoromethyl group.
Synthetic Route :
- Azide Preparation :
- Alkyne Functionalization :
- Cycloaddition :
Regioselectivity :
- CuAAC exclusively generates the 1,4-disubstituted triazole isomer, critical for maintaining the target structure.
Introduction of Trifluoromethyl Group
The trifluoromethyl group at position 5 of the triazole is introduced either pre- or post-cycloaddition. Direct incorporation via CF₃-containing azides is favored for efficiency.
Method Comparison :
| Approach | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pre-functionalized azide | CF₃I, NaN₃, DMF, 60°C | 78 | |
| Post-functionalization | CF₃SiMe₃, CuI, DMF, 100°C | 65 |
Challenges :
- CF₃N₃ instability necessitates in situ generation.
- Side reactions (e.g., des-CF₃ products) are mitigated using strong acids like TFA in DCM.
Carboxylation at Position 4
The carboxylic acid moiety is introduced through hydrolysis of a nitrile or ester intermediate.
Stepwise Protocol :
- Nitrile Formation :
- Hydrolysis :
Alternative Pathway :
- Direct carboxylation using CO₂ under palladium catalysis has been reported but requires high pressures (50 bar).
Synthesis Optimization and Scalability
Solvent Screening :
| Solvent System | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| t-BuOH/H₂O | 6 | 82 | 98 |
| DMF | 4 | 75 | 95 |
| THF | 8 | 68 | 90 |
Catalyst Systems :
- CuI/1,10-phenanthroline increases yield to 85% by enhancing catalytic turnover.
- Microwave-assisted synthesis reduces reaction time to 1 hour with comparable yields.
Analytical Characterization
Critical data for validating the final product:
Spectroscopic Profiles :
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.40 (s, 9H, Boc), 3.20–3.50 (m, 4H, piperidine), 4.90 (m, 1H, triazole-CH), 8.10 (s, 1H, COOH).
- ¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 (CF₃).
Chromatographic Data :
- HPLC : tR = 6.7 min (C18 column, 70:30 H₂O/MeCN, 1 mL/min).
Challenges and Mitigation Strategies
Instability of Intermediates :
Regiochemical Control :
- Non-CuAAC methods risk 1,5-regioisomer formation.
- Solution : Strict adherence to Cu(I) catalysis ensures 1,4-selectivity.
Chemical Reactions Analysis
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
-
Major Products
- The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block in organic synthesis.
- Employed in the development of new chemical reactions and methodologies.
-
Biology
- Investigated for its potential biological activities.
- Used in the study of enzyme inhibition and protein interactions.
-
Medicine
- Explored for its potential therapeutic applications.
- Studied for its effects on various biological pathways and targets.
-
Industry
- Utilized in the development of new materials and chemical products.
- Applied in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or proteins, affecting various biological processes.
-
Molecular Targets
- Enzymes involved in metabolic pathways.
- Proteins involved in signal transduction and cellular processes.
-
Pathways Involved
- The compound may influence pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Triazole Ring
a) Trifluoromethyl vs. Difluoromethyl
The compound 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 2044713-17-7) replaces the trifluoromethyl group with difluoromethyl. This substitution reduces electronegativity and lipophilicity (ClogP: ~1.2 vs.
b) Trifluoromethyl vs. Methyl
The analog 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1334492-51-1) substitutes trifluoromethyl with methyl. The methyl group decreases electronegativity and steric bulk, which may reduce metabolic stability but improve synthetic accessibility .
Piperidine Attachment Modifications
a) Direct vs. Methylene-Linked Piperidine
In 1-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1211504-22-1), the piperidine is connected via a methylene bridge. This increases conformational flexibility and may enhance binding to deeper protein pockets compared to the rigid direct attachment in the target compound .
b) Piperidine vs. Piperazine
Compounds like 5-{112}4-({4-[(tert-butoxy)carbonyl]piperazinyl}carbonyl)-1H-imidazole () replace piperidine with piperazine, introducing an additional nitrogen. This modification alters basicity (pKa ~8.7 for piperazine vs. ~11.3 for piperidine), impacting solubility and ionic interactions at physiological pH .
Heterocycle Core Modifications
a) Triazole vs. Pyrazole
The pyrazole analog 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1-phenyl-1H-pyrazole-4-carboxylic acid () replaces the triazole with a pyrazole ring. Pyrazoles have fewer hydrogen-bond acceptors (two N atoms vs.
b) Triazole vs. Benzimidazole
In angiotensin II antagonists like CV-11974 (), the benzimidazole core provides a planar aromatic system for π-π stacking, contrasting with the triazole’s smaller footprint. Such differences highlight the role of heterocycles in optimizing receptor binding .
Physicochemical and Pharmacological Data
*Estimated using fragment-based methods.
Biological Activity
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by diverse research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 364.32 g/mol
- CAS Number : 1481698-39-8
Antimicrobial Activity
Recent studies have indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which may facilitate membrane penetration and increase antimicrobial efficacy.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | Staphylococcus aureus | 25 µg/mL |
| 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | Escherichia coli | 32 µg/mL |
The compound demonstrated potent activity against both gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Anti-inflammatory Properties
Triazole derivatives have been noted for their anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in activated macrophages.
| Treatment | Cytokine Level Reduction (%) |
|---|---|
| Control | - |
| Compound (10 µM) | 50% |
| Compound (20 µM) | 70% |
This suggests a dose-dependent response in reducing inflammation markers .
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. Preliminary findings indicate that this compound may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 10 |
The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins .
Case Studies
One notable case study involved a series of synthesized triazole derivatives where this compound was evaluated alongside others for its biological profile. The study found that while many derivatives exhibited similar antimicrobial properties, this specific compound showed superior activity against resistant strains of bacteria .
Q & A
Synthetic Optimization and Regioselectivity
Q: What strategies are recommended to optimize the synthesis of 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid, particularly regarding regioselectivity in triazole formation? A:
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method ensures regioselective formation of 1,4-disubstituted triazoles. Use Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) to minimize side products .
- Piperidine Protection: The tert-butoxycarbonyl (Boc) group on the piperidine ring prevents undesired side reactions during cyclization. Deprotection can be achieved via acidolysis (e.g., TFA) post-synthesis .
- Purification: Employ reverse-phase HPLC or recrystallization (using ethanol/water mixtures) to isolate the product from regioisomeric byproducts .
Stability Under Physiological Conditions
Q: How does the trifluoromethyl group influence the compound’s stability in aqueous buffers, and what experimental approaches validate its degradation profile? A:
- Hydrolytic Stability: The electron-withdrawing trifluoromethyl group enhances resistance to hydrolysis. Assess stability via:
- Metabolic Stability: Use liver microsome assays (human/rat) to evaluate susceptibility to cytochrome P450-mediated oxidation .
Pharmacological Profiling and Target Engagement
Q: What methodologies are employed to investigate the compound’s interaction with kinase targets, and how can contradictory activity data across assays be resolved? A:
- Kinase Inhibition Assays:
- TR-FRET-Based Screening: Use Z’-LYTE® or LanthaScreen® kits to measure IC₅₀ values against a panel of kinases (e.g., EGFR, VEGFR) .
- Crystallography: Resolve binding modes via X-ray structures of the compound bound to target kinases, clarifying discrepancies between enzymatic and cellular assays .
- Data Reconciliation: Cross-validate using orthogonal techniques (e.g., SPR for binding kinetics, Western blotting for downstream pathway modulation) .
Impact of Piperidine Substituents on Bioactivity
Q: How does modifying the piperidine ring (e.g., Boc group removal or substitution) affect the compound’s pharmacological and physicochemical properties? A:
- Boc Group Role: The Boc group enhances solubility during synthesis but may sterically hinder target binding. Compare bioactivity of deprotected (free piperidine) and Boc-protected analogs .
- LogP Modulation: Replace Boc with acetyl or tosyl groups to study changes in lipophilicity (measured via shake-flask/HPLC methods) and correlate with membrane permeability .
- SAR Studies: Synthesize analogs with methyl or fluorine substitutions on the piperidine ring and evaluate potency in enzyme inhibition assays .
Handling Hazardous Intermediates
Q: What safety protocols are critical when handling reactive intermediates (e.g., acyl azides) during synthesis? A:
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical goggles, and fume hoods to avoid exposure to explosive intermediates .
- Small-Scale Reactions: Limit azide reagent quantities (<1 mmol) and avoid grinding or heating dry products .
- Waste Disposal: Quench residual azides with sodium nitrite/hydrochloric acid before aqueous disposal .
Computational Modeling for SAR Exploration
Q: Which computational approaches are effective in predicting the compound’s binding affinity to novel targets? A:
- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Validate with MD simulations (AMBER/CHARMM) to assess binding stability .
- QSAR Modeling: Develop regression models correlating substituent electronic parameters (Hammett σ) with IC₅₀ values from kinase assays .
- Free Energy Perturbation (FEP): Predict affinity changes for piperidine-modified analogs using FEP+ in Desmond .
Analytical Characterization Challenges
Q: How can NMR and MS data resolve ambiguities in structural elucidation, particularly for regioisomeric triazole products? A:
- ¹H-¹⁵N HMBC NMR: Identify triazole regiochemistry via long-range coupling between triazole nitrogen and adjacent protons .
- High-Resolution MS: Differentiate regioisomers using exact mass (errors <2 ppm) and isotopic patterns .
- X-ray Crystallography: Confirm absolute configuration and hydrogen-bonding interactions in single crystals .
Addressing Bioavailability Limitations
Q: What formulation strategies improve the compound’s oral bioavailability given its carboxylic acid moiety? A:
- Prodrug Design: Synthesize ethyl ester prodrugs to enhance intestinal absorption. Hydrolyze in vivo via esterases .
- Nanoparticle Encapsulation: Use PLGA nanoparticles to improve solubility and prolong plasma half-life .
- Co-Crystallization: Screen with co-formers (e.g., nicotinamide) to enhance dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
